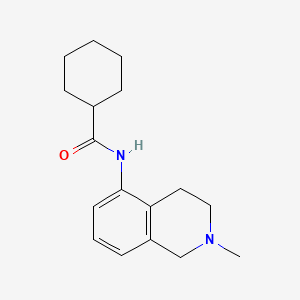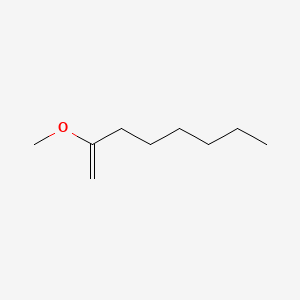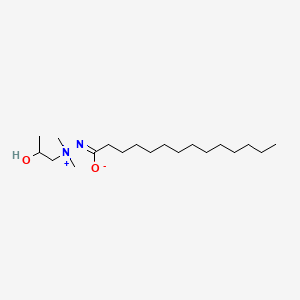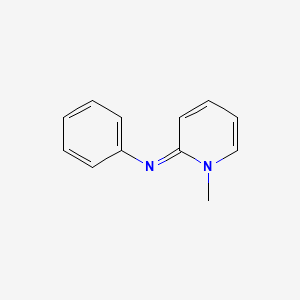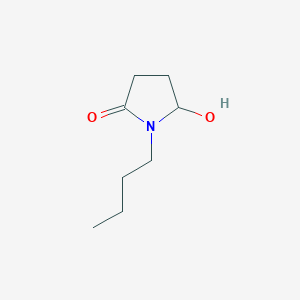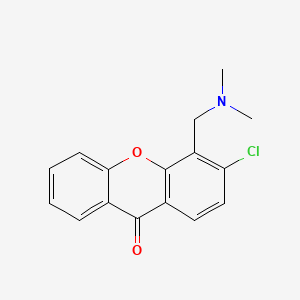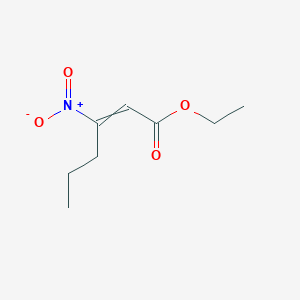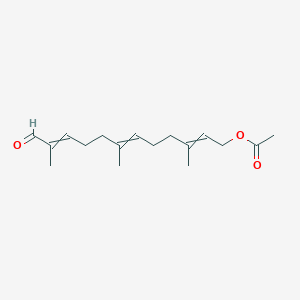![molecular formula C12H7N3O3 B14663751 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- CAS No. 37447-20-4](/img/structure/B14663751.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a nitro group attached at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and under ultrasound irradiation to improve yield and reduce reaction time . The reaction conditions may vary, but common reagents include potassium tert-butoxide (KtOBu) and 2-fluorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of ultrasound irradiation and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 11H-Pyrido[2,1-b]quinazolin-11-one, 2-amino-.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- involves its interaction with molecular targets such as efflux pumps in bacterial cells. By inhibiting these pumps, the compound can increase the intracellular concentration of antibiotics, thereby enhancing their efficacy . The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one: The parent compound without the nitro group.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with additional hydrogen atoms in the ring system.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group at the second position in 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable intermediate for the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
37447-20-4 |
|---|---|
Molekularformel |
C12H7N3O3 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-nitropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h1-7H |
InChI-Schlüssel |
ZTZFQBQMPPNXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


